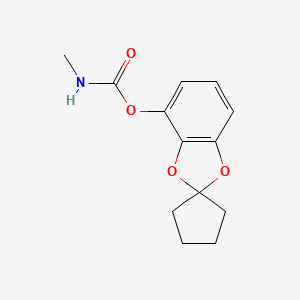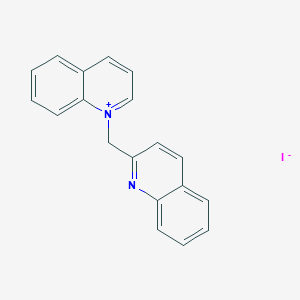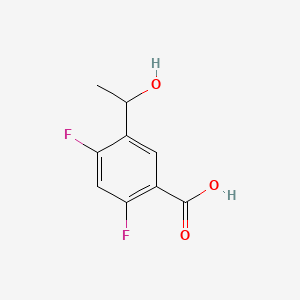
2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid is a chemical compound with the molecular formula C9H8F2O3 It is characterized by the presence of two fluorine atoms at the 2 and 4 positions, a hydroxyethyl group at the 5 position, and a carboxylic acid group on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid typically involves the fluorination of a suitable benzoic acid derivative followed by the introduction of the hydroxyethyl group. One common method is the electrophilic aromatic substitution reaction where fluorine atoms are introduced into the benzene ring. The hydroxyethyl group can be added through a Friedel-Crafts alkylation reaction using ethylene oxide or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic fluorination processes followed by alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in these reactions are carefully selected to enhance the efficiency and selectivity of the reactions .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4-Difluoro-5-(1-carboxyethyl)benzoic acid.
Reduction: Formation of 2,4-Difluoro-5-(1-hydroxyethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites of enzymes, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorobenzoic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
2,4-Difluoro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a hydroxyethyl group, leading to different chemical properties and reactivity.
2,5-Difluoro-4-nitrobenzoic acid: Contains a nitro group, which significantly alters its chemical behavior
Uniqueness
2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxyethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
1162674-70-5 |
|---|---|
Fórmula molecular |
C9H8F2O3 |
Peso molecular |
202.15 g/mol |
Nombre IUPAC |
2,4-difluoro-5-(1-hydroxyethyl)benzoic acid |
InChI |
InChI=1S/C9H8F2O3/c1-4(12)5-2-6(9(13)14)8(11)3-7(5)10/h2-4,12H,1H3,(H,13,14) |
Clave InChI |
ATLQHKCRTBCZPL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1F)F)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


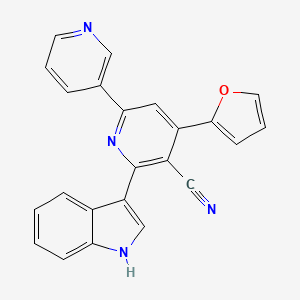
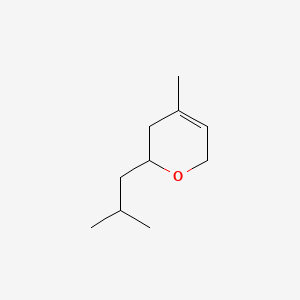
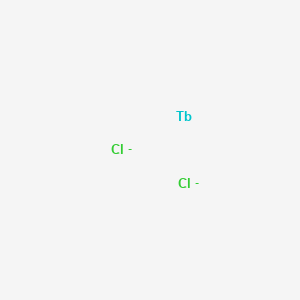
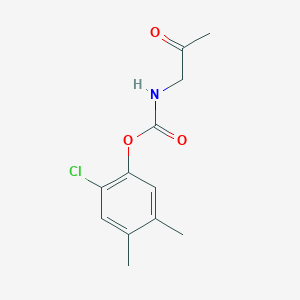
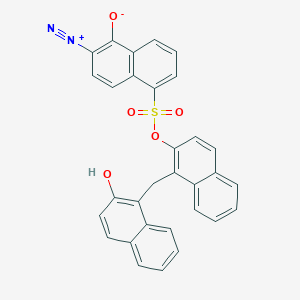
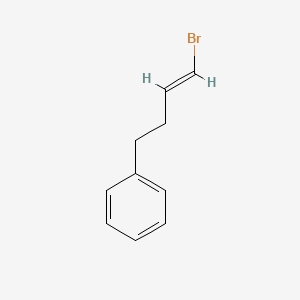
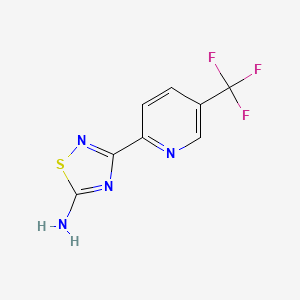
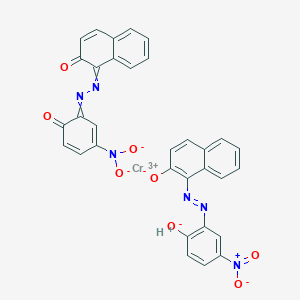
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
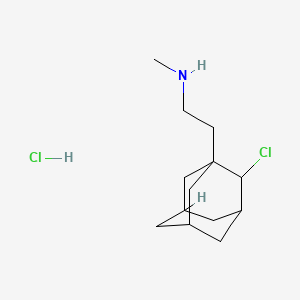
![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
